molecular formula C8H15BrO2 B13154410 2-(Bromomethyl)-2-(ethoxymethyl)oxolane

2-(Bromomethyl)-2-(ethoxymethyl)oxolane

Cat. No.: B13154410
M. Wt: 223.11 g/mol
InChI Key: TWAPQEMRVLGQNN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-(ethoxymethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers. This compound features a bromomethyl group and an ethoxymethyl group attached to the oxolane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(ethoxymethyl)oxolane typically involves the bromination of 2-(ethoxymethyl)oxolane. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-(ethoxymethyl)oxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products Formed

    Nucleophilic Substitution: 2-(Azidomethyl)-2-(ethoxymethyl)oxolane.

    Oxidation: 2-(Hydroxymethyl)-2-(ethoxymethyl)oxolane.

    Reduction: 2-(Methyl)-2-(ethoxymethyl)oxolane.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for biologically active compounds.

    Medicine: Potential precursor for pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-(Bromomethyl)-2-(ethoxymethyl)oxolane would depend on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The ethoxymethyl group can stabilize intermediates through electron-donating effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-2-(ethoxymethyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Bromomethyl)-2-(methoxymethyl)oxolane: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.

Uniqueness

2-(Bromomethyl)-2-(ethoxymethyl)oxolane is unique due to the combination of its bromomethyl and ethoxymethyl groups, which can influence its reactivity and the types of reactions it can undergo. The presence of the bromomethyl group makes it a good candidate for nucleophilic substitution reactions, while the ethoxymethyl group can provide steric and electronic effects that may alter reaction pathways.

Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

2-(bromomethyl)-2-(ethoxymethyl)oxolane

InChI

InChI=1S/C8H15BrO2/c1-2-10-7-8(6-9)4-3-5-11-8/h2-7H2,1H3

InChI Key

TWAPQEMRVLGQNN-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCCO1)CBr

Origin of Product

United States

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